molecular formula C33H50O9 B13397414 Spinosad Impurity PSA(A)

Spinosad Impurity PSA(A)

Cat. No.: B13397414
M. Wt: 590.7 g/mol
InChI Key: KSCLXDPNSMLYPU-UHFFFAOYSA-N
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Description

Overview of Spinosad as a Biologically Derived Insecticide and its Components

Spinosad is a highly effective insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa. wikipedia.orgorst.edu Discovered in 1985 from soil samples collected in a non-operational sugar mill rum still in the Virgin Islands, this aerobic, Gram-positive actinomycete produces a family of unique macrocyclic lactones known as spinosyns. wikipedia.orgcotton.org Spinosad's commercial formulation is primarily a mixture of two of these naturally occurring compounds: spinosyn A, which is the major component, and spinosyn D, the minor component, typically in a ratio of approximately 17:3. wikipedia.org

The generalized structure of spinosyns consists of a complex tetracyclic ring system linked to two sugars: an amino sugar (D-forosamine) and a neutral sugar (tri-Ο-methyl-L-rhamnose). wikipedia.org This unique structure contributes to its novel mode of action, which targets the insect nervous system, causing involuntary muscle contractions, paralysis, and eventual death within one to two days. orst.edu Spinosad is valued for its broad-spectrum efficacy against pests like thrips, leafminers, and fruit flies, combined with low mammalian toxicity and a favorable environmental profile, making it suitable for use in organic agriculture. orst.educmmcp.org

Defining Spinosad Impurity PSA(A): Pseudoaglycone of Spinosyn A

Spinosad Impurity PSA(A), also known as Spinosyn A 17-pseudoaglycone, is a chemical compound closely related to spinosyn A. smolecule.commedchemexpress.com It is formed through the selective hydrolysis of the forosamine (B98537) sugar from the 17-position of the spinosyn A molecule. smolecule.comtoku-e.com This process results in a molecule that retains the tetracyclic core and the tri-O-methylrhamnose sugar but lacks the crucial amino sugar moiety. smolecule.comsmolecule.com

The loss of the forosamine sugar significantly impacts the molecule's biological activity. toku-e.com Spinosad Impurity PSA(A) is considered to be only weakly active as an insecticide, as the forosamine group is essential for the potent insecticidal effects of the parent compound. toku-e.com It is often considered a degradation product of spinosyn A. smolecule.com

Significance of Impurity Profiling in Natural Product-Derived Active Substances

Impurity profiling, the process of detecting, identifying, and quantifying impurities in an active substance, is a critical aspect of quality control for natural product-derived substances like spinosad. ajprd.comresearchgate.net The presence of unwanted chemicals, even in minute quantities, can potentially influence the efficacy and safety of the final product. nih.gov

For biopesticides derived from fermentation, such as spinosad, the manufacturing process can yield a variety of related compounds and minor components alongside the desired active ingredients. smolecule.com These impurities can arise from process variability or degradation during storage. europa.eu Regulatory bodies like the International Conference on Harmonisation (ICH), the US Food and Drug Administration (USFDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in pharmaceutical and agrochemical products. ajprd.comijdra.com

Properties

Molecular Formula

C33H50O9

Molecular Weight

590.7 g/mol

IUPAC Name

19-ethyl-15-hydroxy-14-methyl-7-(3,4,5-trimethoxy-6-methyloxan-2-yl)oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione

InChI

InChI=1S/C33H50O9/c1-7-20-9-8-10-27(34)17(2)29(36)26-15-24-22(25(26)16-28(35)41-20)12-11-19-13-21(14-23(19)24)42-33-32(39-6)31(38-5)30(37-4)18(3)40-33/h11-12,15,17-25,27,30-34H,7-10,13-14,16H2,1-6H3

InChI Key

KSCLXDPNSMLYPU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)O

Origin of Product

United States

Biosynthesis and Biotransformation Pathways of Pseudoaglycone of Spinosyn a

Elucidation of Pseudoaglycone as a Metabolic Precursor in Saccharopolyspora spinosa Fermentation

The biosynthesis of spinosyn A, a major component of the insecticide spinosad, is a complex process orchestrated by the soil bacterium Saccharopolyspora spinosa. Within this intricate pathway, the pseudoaglycone of spinosyn A (PSA) emerges as a critical intermediate. The core structure of spinosyn, the aglycone (AGL), is first synthesized by a type I polyketide synthase. researchgate.net Following this, the sugar rhamnose is attached to the aglycone. This structure is then tri-O-methylated to yield the intermediate pseudoaglycone (PSA). researchgate.net The final step in the formation of spinosyn A is the attachment of a second sugar, forosamine (B98537), to the PSA molecule. researchgate.netresearchgate.net

Given that PSA is a direct precursor, its levels are a key target for optimizing spinosad production. Low yields in wild-type S. spinosa have driven extensive research into metabolic engineering and fermentation optimization to enhance the conversion of PSA and increase the final spinosad titer. nih.govmdpi.com

Metabolic Engineering: Genetic modification strategies have proven effective in boosting spinosad output. One successful approach involves the overexpression of genes responsible for the synthesis of the sugar moieties, forosamine and rhamnose. In one study, a recombinant strain engineered to overexpress both forosamine and rhamnose genes produced 1394 ± 163 mg/L of spinosad, a 13-fold increase compared to the wild-type strain. nih.gov This enhancement is largely due to the more efficient conversion of PSA. Another strategy involves duplicating the forosamine pathway genes, which resulted in over 90% of the accumulated pseudoaglycone being converted to spinosyn A and D. researchgate.net High-throughput screening methods have also been developed to identify mutant strains with improved production, often by detecting PSA levels as an indicator of pathway activity. nih.gov A mutant strain, DUA15, identified through such a screening, showed a 0.66-fold increase in PSA production and a 0.80-fold increase in spinosad production compared to the original strain. nih.govresearchgate.net

Fermentation Optimization: The composition of the fermentation medium significantly influences metabolic pathways and, consequently, PSA and spinosad levels. Optimizing carbon sources, nitrogen sources, and other micronutrients can dramatically increase yield. For example, switching from glucose to mannitol as the primary carbon source and optimizing the concentrations of cottonseed flour and corn steep liquor increased spinosad production from 310.44 µg/mL to 549.89 µg/mL. researchgate.netbrieflands.com In another study, a newly isolated strain, YJY-12, achieved a spinosad level of 4.38 g/L in shake flasks after optimization, which was further increased to 6.22 g/L in a 30-L fermentor using a fed-batch strategy. nih.gov Supplementation with inorganic salts, such as a combination of NaH2PO4 and CaCO3, can also enhance production by influencing precursor supply, like acetyl-CoA, for the biosynthesis pathway. scispace.com

Impact of Engineering and Optimization on Spinosad Production

StrategyStrainKey Modification/ConditionSpinosad TiterFold Increase vs. Control/Wild-TypeReference
Metabolic EngineeringS. spinosa pIBR-SPN FROverexpression of forosamine and rhamnose genes1394 ± 163 mg/L13-fold nih.gov
Metabolic EngineeringS. spinosa MUV pIBR-SPN FRGene overexpression in a UV-mutagenized strain1897 ± 129 mg/L17-fold nih.gov
Mutagenesis & ScreeningNT24ARTP/NTG compound mutagenesis858.3 ± 27.7 mg/L5.12-fold mdpi.com
Fermentation OptimizationS. spinosa Co121Optimized medium with mannitol549.89 ± 38.59 µg/mL1.77-fold brieflands.com
Fermentation OptimizationS. spinosa YJY-12Scaled-up fed-batch fermentation6.22 ± 0.12 g/LN/A nih.gov

In Planta Metabolic Formation of Pseudoaglycone of Spinosyn A

Following application to crops, spinosad can be metabolized by plant tissues, leading to the formation of various degradation products, including the pseudoaglycone of spinosyn A. This process is influenced by enzymatic activities within the plant.

Studies on the metabolism of spinosad in various crops have identified several metabolites. While specific quantitative data for PsA(A) in cabbage and turnips is not extensively detailed in the provided search results, the general metabolic pathway in plants involves the breakdown of the parent spinosyn molecules. For example, in tomatoes treated with radiolabelled spinosyn A, residues of the parent compound and its metabolites were detected. fao.org The analysis of pesticide residues in vegetables often requires sophisticated methods like gas chromatography-time-of-flight mass spectrometry (GC-TOF-MS) and liquid chromatography-tandem mass spectrometry (LC-MS-QQQ) to identify and quantify such metabolites. researchgate.netdoaj.org The formation of PSA in plants occurs through the cleavage of the forosamine sugar from the spinosyn A molecule, a common metabolic step for glycosylated compounds in biological systems.

The formation of PsA(A) in plant tissues is believed to be the result of enzymatic hydrolysis. nih.gov Plant enzymes, such as glycosidases, are capable of cleaving the glycosidic bond that links the forosamine sugar to the spinosyn A core structure. This hydrolytic cleavage removes the forosamine moiety, yielding the stable pseudoaglycone. This is analogous to metabolic pathways for other complex natural products in plants, where glycosylation and deglycosylation are common steps in detoxification or modification of xenobiotic compounds. The specific plant enzymes responsible for metabolizing spinosad have not been fully characterized, but the process is a recognized pathway for pesticide metabolism in crop systems.

Environmental Degradation Pathways of Spinosad Resulting in Pseudoaglycone Formation

Spinosad is subject to degradation in the environment through various abiotic and biotic processes, which can lead to the formation of its pseudoaglycone. The primary routes of environmental degradation are photolysis and microbial action. umn.edu

Aqueous photolysis is the most significant degradation pathway for spinosad in environments exposed to sunlight. acs.orgresearchgate.net The half-life of spinosad in water under summer sunlight conditions can be less than a day. umn.edunih.gov This rapid degradation primarily proceeds through the loss of the forosamine sugar from the spinosyn molecule, directly yielding the corresponding pseudoaglycone. acs.orgnih.gov Hydrolysis, or the chemical breakdown by water, also contributes to degradation, though it is a much slower process, especially in neutral or acidic conditions. umn.eduacs.org Under basic (pH 9) conditions, hydrolysis becomes more significant and involves the loss of the forosamine sugar. nih.govacs.orgnih.gov

In soil, degradation is largely mediated by microbial activity. tandfonline.com The half-life of spinosad in aerobic soil environments is typically between 9 and 17 days. umn.edutandfonline.com While the primary soil metabolite of spinosyn A is spinosyn B (formed by N-demethylation of the forosamine sugar), further degradation can lead to the cleavage of the sugar moieties, resulting in the formation of the aglycone and pseudoaglycone structures. tandfonline.com

Environmental Degradation Half-Life of Spinosad

EnvironmentDegradation ProcessReported Half-LifePrimary Pathway Leading to PSAReference
Aquatic SystemsAqueous Photolysis (Sunlight)<1 to 2 daysLoss of forosamine sugar acs.orgresearchgate.netnih.gov
SoilSoil Photolysis9-10 daysPhotodegradation umn.edu
SoilAerobic Microbial Degradation9-17 daysMicrobial action umn.edutandfonline.com
Aquatic SystemsHydrolysis (pH 9)~200 daysLoss of forosamine sugar umn.edu

Photolytic Degradation Mechanisms Involving the Loss of the Forosamine Moiety

Aqueous photolysis is the primary and most rapid pathway for the degradation of Spinosad in aquatic environments exposed to sunlight. acs.orgnih.gov This process centrally involves the cleavage and loss of the forosamine sugar from the Spinosyn A molecule, leading to the formation of its pseudoaglycone. acs.orgacs.org The rate of this degradation is significantly influenced by environmental conditions.

Studies conducted in summer sunlight show that Spinosad has a very short half-life, typically ranging from less than one to two days. nih.govresearchgate.net The degradation rate can be accelerated by substances in natural waters; for instance, the half-life of Spinosyn A in stream water under sunlight was found to be 1.1 hours, which is half of its half-life in distilled-deionized water (2.2 hours). nih.gov In addition to the pseudoaglycone, other photolytic products can be formed, such as Spinosyn B and hydroxylated versions of Spinosyn A. nih.gov

Interactive Data Table: Photolytic Half-Life of Spinosyn A

Water Type Half-Life (Hours) under Sunlight
Stream Water 1.1

This rapid photolytic degradation highlights the importance of sunlight as the main factor in the environmental dissipation of Spinosyn A, primarily through the loss of its forosamine moiety.

Hydrolytic Cleavage Leading to Pseudoaglycone Formation

The formation of the Pseudoaglycone of Spinosyn A can also occur through hydrolysis, a chemical reaction with water. This process involves the hydrolytic degradation and loss of the forosamine sugar. acs.orgresearchgate.net Specifically, the forosamine at the 17-position of Spinosyn A can be hydrolyzed under mild acidic conditions to yield the corresponding 17-pseudoaglycone. nih.gov

However, compared to photolysis, abiotic hydrolysis is a significantly slower and less important route of degradation in most environmental conditions. acs.orgnih.gov Spinosad is relatively stable in water at a neutral pH. The rate of hydrolysis is highly dependent on the pH of the water. While stable at pH 5 and 7, its degradation accelerates under highly basic conditions, yet even at pH 9, the half-life is approximately 200 days or more, indicating that hydrolysis is not a primary dissipation route except in artificially basic environments. nih.govresearchgate.net

Interactive Data Table: Stability of Spinosad at Various pH Levels

pH Level Stability / Half-Life
5-7 Relatively stable

Contributions of Biotic Transformations to PsA(A) Formation in Aquatic Systems

Biotic transformations, driven by microorganisms, contribute to the degradation of Spinosad, particularly in environments where light is absent. acs.orgnih.gov These biotic processes are less significant than photolysis in sunlit waters but become the primary degradation pathway in dark or sediment-rich aquatic systems. researchgate.net The formation of PsA(A) is a key step in these biotic pathways, which differ based on the presence or absence of oxygen.

Aerobic Conditions : In the presence of oxygen, biotic degradation is more extensive. It proceeds with the loss of both the forosamine and the rhamnose sugars, leading to the formation of diketone spinosyn aglycon degradates. acs.orgacs.orgresearchgate.net The initial loss of the forosamine sugar results in the formation of the pseudoaglycone.

Anaerobic Conditions : In the absence of oxygen, the degradation pathway is different. Changes and substitutions primarily occur on the rhamnose ring first, which is eventually followed by the complete loss of the rhamnose ring. acs.orgacs.org

Interactive Data Table: Biotic Degradation Pathways of Spinosyn A

Condition Primary Degradation Steps Key Outcome
Aerobic Loss of both forosamine and rhamnose sugars Formation of diketone spinosyn aglycon degradates

| Anaerobic | Changes primarily to the rhamnose ring, followed by its loss | Initial modification of the rhamnose moiety |

These findings underscore the role of microbial activity in transforming Spinosyn A into its pseudoaglycone and other degradates, especially in aquatic systems shielded from sunlight.

Advanced Analytical Methodologies for Pseudoaglycone of Spinosyn a

Chromatographic Techniques for Separation and Detection of PsA(A)

Chromatographic methods are fundamental for isolating PsA(A) from the complex mixture of spinosyns and other impurities.

High-Performance Liquid Chromatography (HPLC) Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a primary tool for the impurity profiling of spinosad. researchgate.net The development of robust HPLC methods is crucial for separating the main components, spinosyn A and spinosyn D, from minor related substances, including their pseudoaglycones. fao.orgfao.org Methodologies often involve extracting residues with an acetonitrile-water mixture, followed by cleanup steps like solid-phase extraction (SPE) before HPLC analysis. fao.org For instance, a method for analyzing spinosad residues in almonds involves extraction with an acetonitrile-water mix, partitioning into 1-chlorobutane, and cleanup on silica (B1680970) and cyclohexyl solid-phase columns. fao.org

Reversed-Phase HPLC with UV Detection for PsA(A) Analysis

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection is a widely used and reliable technique for the analysis of spinosad and its impurities. nih.govchromatographyonline.com This method separates compounds based on their hydrophobicity. chromatographyonline.com

RP-HPLC methods typically utilize a C18 column and a mobile phase consisting of a mixture of solvents like methanol, acetonitrile, and water, often with an acidic modifier. fao.org For example, a common mobile phase composition is a mix of methanol, acetonitrile, water, and acetic acid. fao.org UV detection is frequently set at a wavelength of around 250 nm, where spinosyns exhibit strong absorbance. fao.orgresearchgate.net

The forosamine (B98537) portion of spinosyn-related residues can be hydrolyzed by acid to form pseudoaglycones. epa.gov For example, acid hydrolysis can convert spinosyn A to its pseudoaglycone, PsA(A). epa.gov The analysis of these pseudoaglycones is often part of stability-indicating methods. The retention time in RP-HPLC is a key parameter for identification; for instance, under specific conditions, the retention times for spinosyn A and spinosyn D were found to be 4.15 and 4.34 minutes, respectively. connectjournals.com

Table 1: Example RP-HPLC Parameters for Spinosyn Analysis

Parameter Value
Column C18 Reversed-Phase
Mobile Phase Methanol/Acetonitrile/Water/Acetic Acid
Detection UV at 250 nm
Flow Rate Isocratic elution at 5 mL/min
Sample Preparation Acetonitrile extraction, SPE cleanup

This table presents a generalized set of parameters based on common practices in spinosad analysis. fao.orgresearchgate.netfao.orggoogle.com

Mass Spectrometric Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of spinosad impurities, providing structural information that UV detection alone cannot.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Pseudoaglycone Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. nih.gov This technique is particularly valuable for identifying pseudoaglycones and other metabolites in complex matrices where HPLC-UV may lack sufficient selectivity. nih.govresearchgate.net

LC-MS methods have been developed to simultaneously determine multiple spinosyns and their metabolites. nih.gov These methods often involve extraction with an acetonitrile/water solution followed by solid-phase extraction for cleanup. nih.gov Selected Ion Monitoring (SIM) is a common mode of operation in LC-MS, where the mass spectrometer is set to detect specific ions corresponding to the analytes of interest, enhancing sensitivity and selectivity. nih.gov The use of LC-MS can also confirm the identity of residues detected by other methods. nih.govnih.gov

Application of Electrospray Ionization (ESI) LC-MS for Definitive Identification

Electrospray Ionization (ESI) is a soft ionization technique frequently coupled with LC-MS for the analysis of large and thermally labile molecules like spinosyns and their pseudoaglycones. who.int ESI-LC-MS is considered a definitive identification technique due to its high specificity. who.int

In positive-ion ESI mode, molecules are typically detected as protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. researchgate.net For spinosyn A, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 732.4681. massbank.eu Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the precursor ion and analyzing the resulting product ions. mhlw.go.jp For example, a common fragmentation pathway for spinosyn A involves the precursor ion at m/z 732 and produces characteristic product ions at m/z 142 and 98. mhlw.go.jp

Table 2: LC-ESI-MS Parameters for Spinosyn A Analysis

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 732.4681 [M+H]⁺
Product Ions (m/z) 142, 98
Column C18
Mobile Phase Acetonitrile/Ammonium acetate (B1210297) solution

This table summarizes typical ESI-MS parameters for the analysis of Spinosyn A. massbank.eumhlw.go.jp

Method Development and Validation for Pseudoaglycone in Complex Matrices

Developing and validating analytical methods for PsA(A) in complex matrices such as agricultural products and environmental samples is critical for regulatory purposes and ensuring food safety. fao.orgnih.gov

Method development focuses on optimizing sample extraction, cleanup, and chromatographic and spectrometric conditions to achieve the desired sensitivity, selectivity, and accuracy. researchgate.net Validation involves assessing various parameters to ensure the method is reliable and reproducible. Key validation parameters include:

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For spinosad, calibration curves are often linear in the concentration range of 0.1-5.0 mg/kg with correlation coefficients (r²) of 0.999 or higher. researchgate.net

Limit of Quantitation (LOQ) : The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. Validated LOQs for spinosad and its metabolites typically range from 0.010 to 0.040 µg/g in various matrices. nih.gov In some methods, the LOQ can be as low as 0.005 mg/kg. researchgate.net

Limit of Detection (LOD) : The lowest concentration of an analyte that can be detected but not necessarily quantified. For HPLC-UV analysis of spinosad, the LOD has been reported as 0.001 mg/kg. researchgate.net

Accuracy (Recovery) : The closeness of the measured value to the true value, often assessed through recovery experiments where a known amount of the analyte is added to a blank matrix. Average recoveries for spinosad methods typically range from 74.9% to 104.0%. researchgate.net

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), which should generally be less than 10%. researchgate.net

Methods for complex matrices often require extensive cleanup steps to remove interfering substances. nih.gov Techniques like gel permeation chromatography (GPC) and multi-layered solid-phase extraction columns have been employed to achieve clean extracts suitable for analysis. nih.gov

Research on the Significance and Impact of Pseudoaglycone of Spinosyn a

Environmental Fate Studies Incorporating Pseudoaglycone as a Degradate of Spinosad

Understanding the environmental fate of a pesticide includes the study of its degradates, as these transformation products can have their own persistence and residue profiles. Pseudoaglycone of Spinosyn A and its derivatives have been identified as metabolites and degradates of spinosad in various environmental compartments.

Dissipation and Persistence of Pseudoaglycone in Environmental Compartments

Environmental fate studies show that spinosad degrades in the environment, forming various products, including pseudoaglycone derivatives. In a laboratory aqueous photolysis study, a related compound, 13,14β-dihydro-C17-pseudoaglycone-spinosyn A, was identified as a major degradate. nih.gov Further studies in natural pond water and sediment systems confirmed this finding, identifying it as a major transformation product of spinosyn A. regulations.gov

In one outdoor study, this pseudoaglycone degradate reached a maximum concentration of 22% of the initially applied radioactivity after 7 days. regulations.gov The study calculated a dissipation half-life (DT50) of 19 days for the total amount of this pseudoaglycone derivative in the system, indicating its persistence relative to the parent compounds, which dissipated much more rapidly. regulations.gov

Dissipation and Formation of a Spinosyn A Pseudoaglycone Degradate in an Aquatic Environment regulations.gov
DegradateMaximum Formation (% of Applied)Time to Maximum FormationDissipation Half-Life (DT50)
13,14β-dihydro-C17-pseudoaglycone of spinosyn A22%7 Days19 Days

Monitoring of PsA(A) Residues in Agricultural and Environmental Samples

The monitoring of pesticide residues is essential for ensuring food safety and environmental protection. While standard methods like QuEChERS with liquid chromatography-tandem mass spectrometry (LC-MS/MS) are established for monitoring the parent compounds spinosyn A and spinosyn D in various matrices, the monitoring of metabolites like PsA(A) is also a component of comprehensive residue analysis. nih.gov

Metabolism studies, which are a form of controlled monitoring, have confirmed the presence of PsA(A) in agricultural crops. Following the application of spinosad, significant levels of PsA(A) were identified as a metabolite in certain plants. For example, in cabbage leaves, PsA(A) constituted between 16% and 64% of the total radioactive residue (TRR). nih.gov In turnip roots and leaves, it was found at levels up to 31% of the TRR. nih.gov These findings demonstrate that PsA(A) can be a significant component of the terminal spinosad residue in specific crops.

Consideration of Pseudoaglycone Formation in Spinosad Efficacy Research

Impact of In-Plant Metabolism to PsA(A) on the Active Residue Profile

Once applied to crops, spinosad is subject to metabolic processes within the plant tissues. These processes can alter the chemical nature of the residue, potentially impacting its insecticidal properties. As noted in regulatory peer reviews, plant metabolism studies have shown that spinosyn A can be metabolized to PsA(A) to a significant extent in certain crops. nih.gov

The formation of a substantial percentage of PsA(A) within the plant means that the active residue profile is not composed solely of spinosyn A and D. For instance, the finding that PsA(A) can account for up to 64% of the total residue in cabbage demonstrates a significant shift in the chemical composition of the pesticide residue over time. nih.gov This conversion changes the profile of compounds that pests are exposed to.

Formation of PsA(A) as a Metabolite in Different Crops nih.gov
CropMatrixPsA(A) as % of Total Radioactive Residue (TRR)
CabbageLeaves16% - 64%
TurnipRoots/Leavesup to 31%

Influence of Degradation-Derived PsA(A) on Long-Term Field Performance of Spinosad

As spinosad weathers in the field and is metabolized by plants, a portion of the highly active parent compound is converted into a less active degradate. This process effectively reduces the concentration of the primary insecticidal components over time, which can diminish the period of effective pest control. Therefore, the formation of PsA(A) is a significant factor that can negatively influence the long-term field performance of spinosad.

Future Research Directions and Unaddressed Questions in Pseudoaglycone of Spinosyn a Research

Detailed Characterization of Biosynthetic Enzymes Governing PsA(A) Formation and Conversion

The formation of Spinosyn A is a complex biosynthetic process orchestrated by a suite of enzymes within the bacterium Saccharopolyspora spinosa. revistacultivar.comezbiocloudpro.app The creation of the pseudoaglycone of spinosyn A (PSA(A)) is a pivotal intermediate step, which becomes an impurity when the final glycosylation stage is incomplete. Future research must focus on a detailed kinetic and structural understanding of the key enzymes involved to modulate their activity for minimized impurity levels.

The biosynthesis of spinosyn A involves the attachment of two deoxy-sugars, rhamnose and forosamine (B98537), to a polyketide aglycone. The rhamnose sugar is attached first, forming the PSA(A) intermediate. The subsequent attachment of forosamine to PSA(A) is the final step in producing the active ingredient, spinosyn A. The accumulation of PSA(A) as an impurity is therefore a direct consequence of an imbalance or inefficiency in this final glycosylation step.

The key enzyme governing the conversion of PSA(A) to spinosyn A is the forosaminyltransferase, SpnP. nih.govnih.govresearcher.life While the in vivo activity of SpnP has been established through gene deletion experiments, detailed in vitro kinetic characterization has been challenging. Future research should prioritize obtaining precise kinetic parameters for SpnP, such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), for both its sugar-donor (TDP-d-forosamine) and acceptor (PSA(A)) substrates. This will provide a quantitative measure of the enzyme's efficiency and potential bottlenecks in the conversion process.

Furthermore, the biosynthesis of the forosamine sugar itself is a multi-step enzymatic pathway involving the products of the spnO, spnN, spnQ, spnR, and spnS genes. nih.gov A thorough characterization of the kinetics of these enzymes is also crucial, as the supply of TDP-d-forosamine can directly impact the efficiency of the SpnP-catalyzed reaction. Understanding the regulatory mechanisms that control the expression and activity of these biosynthetic genes will be vital for developing strategies to enhance the flux towards forosamine production and its subsequent attachment to PSA(A).

Structural studies of SpnP, both in its unbound state and in complex with its substrates, will provide invaluable insights into its catalytic mechanism and substrate specificity. nih.govresearcher.life This knowledge can inform protein engineering efforts to improve the enzyme's catalytic efficiency or its affinity for PSA(A), thereby driving the biosynthetic pathway towards completion and reducing the accumulation of the pseudoaglycone impurity.

Advanced Modeling of PsA(A) Dynamics in Diverse Environmental Systems

Understanding the environmental fate of spinosad and its impurities is paramount for ensuring its sustainable use. While the environmental degradation of the parent compound, spinosad, has been studied, there is a significant knowledge gap regarding the specific dynamics of PSA(A) in various environmental compartments. Advanced modeling approaches are necessary to predict the formation, transport, and persistence of this impurity in soil and aquatic systems.

Spinosad is known to degrade in the environment primarily through photolysis and microbial degradation. nih.govepa.govresearchgate.net A key degradation pathway involves the cleavage of the forosamine sugar from spinosyn A, which directly leads to the formation of a PSA(A)-like molecule. nih.gov Therefore, the environmental dynamics of PSA(A) are not only linked to its potential presence as an impurity in the formulated product but also to its formation from the degradation of the active ingredient.

Future research should focus on the application and refinement of established pesticide fate models, such as the Root Zone Water Quality Model (RZWQM) and the Soil and Water Assessment Tool (SWAT), to specifically simulate the behavior of PSA(A). frontiersin.orgusda.gov This will require the determination of key input parameters for PSA(A), including its soil sorption coefficient (K_oc), water solubility, and degradation rates under various conditions (e.g., different soil types, pH levels, and microbial populations).

These models can then be used to conduct predictive simulations of PSA(A) concentrations in soil profiles and receiving water bodies under different agricultural scenarios. Such simulations are essential for conducting comprehensive environmental risk assessments and for developing best management practices to minimize potential off-site transport. Furthermore, integrated modeling approaches that couple fate and transport models with ecotoxicological models can provide a more holistic understanding of the potential risks associated with PSA(A) in the environment.

The development of more sophisticated models that can account for the formation of "transformation products" like PSA(A) from parent compounds is a key area for future research. frontiersin.org These models should incorporate the kinetics of spinosyn A degradation to PSA(A) and the subsequent degradation of PSA(A) itself. Validating these models with data from laboratory and field studies will be crucial for ensuring their accuracy and reliability in predicting the environmental dynamics of this important impurity.

Development of Innovative Strategies for Controlling PsA(A) Levels in Production and Post-Application

Controlling the levels of PSA(A) is a key objective for improving the efficiency of spinosad production and ensuring product quality. Future research should focus on developing innovative strategies that target the biosynthetic pathway at a genetic level and optimize the fermentation and downstream processing stages. While post-application control of a manufacturing impurity is less conventional, exploring possibilities in this area could offer novel solutions.

Metabolic engineering of the producing organism, Saccharopolyspora spinosa, offers a powerful approach to minimize PSA(A) accumulation. Given that the attachment of forosamine to PSA(A) is the final and sometimes rate-limiting step, strategies aimed at enhancing the efficiency of this conversion are paramount. This could involve the overexpression of the forosaminyltransferase gene, spnP, or the genes involved in the biosynthesis of the forosamine precursor, TDP-d-forosamine.

Recent advancements in genome editing technologies, such as CRISPR-Cas9, open up new avenues for precise genetic modifications to the spinosad biosynthetic gene cluster. nih.govresearchgate.netnih.govresearchgate.net Future research could explore the use of these tools to optimize the expression levels of key enzymes, potentially by modifying their promoter regions or altering regulatory elements. This could lead to a more balanced metabolic flux and a more efficient conversion of PSA(A) to the final product.

In addition to genetic strategies, optimization of the fermentation process is crucial. This includes fine-tuning the composition of the culture medium, as well as physical parameters such as temperature, pH, and aeration. A deeper understanding of the regulatory networks that control spinosad biosynthesis will enable the development of more targeted fermentation strategies that favor the complete synthesis of spinosyn A.

Post-fermentation, innovative downstream processing techniques could be explored for the selective removal of PSA(A) from the final product. researchgate.net This could involve the development of novel chromatographic resins with high affinity for PSA(A) or the use of enzymatic methods to convert the remaining PSA(A) to spinosyn A in vitro.

While post-application control of PSA(A) is a more challenging prospect, research into the environmental factors that might influence its stability or degradation could reveal opportunities for mitigation. For instance, understanding the role of soil microorganisms in the degradation of PSA(A) could potentially lead to the development of soil amendments that enhance its breakdown.

Exploration of Emerging Analytical Technologies for Enhanced PsA(A) Detection Sensitivity and Specificity

The accurate and sensitive detection of PSA(A) is fundamental to monitoring its levels in production batches and for studying its environmental fate. While standard analytical techniques such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-mass spectrometry (LC-MS) are currently employed for the analysis of spinosad and its metabolites, there is a need to explore emerging technologies that offer enhanced sensitivity and specificity for trace-level impurity analysis. mhlw.go.jpnih.govepa.govresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.netepa.gov

Future research should focus on the development and validation of advanced analytical methods specifically tailored for the quantification of PSA(A) in complex matrices, such as fermentation broths, formulated products, and environmental samples. Tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity and is a promising tool for the ultra-trace quantification of PSA(A). dntb.gov.uanih.gov The development of specific multiple reaction monitoring (MRM) transitions for PSA(A) would enable its accurate measurement even in the presence of interfering compounds.

High-resolution mass spectrometry (HRMS) is another powerful technique that can provide unambiguous identification and quantification of PSA(A) based on its accurate mass. This is particularly valuable for impurity profiling and for distinguishing PSA(A) from other structurally related compounds.

Beyond mass spectrometry, other emerging technologies warrant investigation. For instance, quantitative nuclear magnetic resonance (qNMR) spectroscopy is a non-destructive technique that could potentially be used for the direct quantification of PSA(A) in purified samples without the need for a reference standard of the impurity itself. rsc.org

Furthermore, the development of novel sample preparation techniques is crucial for improving the sensitivity and reliability of PSA(A) analysis. This could include the use of advanced solid-phase extraction (SPE) sorbents with high affinity for PSA(A) or the application of microextraction techniques for sample pre-concentration.

Q & A

Q. What analytical methods are recommended for quantifying Spinosad Impurity PSA(A) in experimental samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for quantifying trace impurities like PSA(A). Method validation should follow ICH Q3A guidelines, which require establishing specificity, linearity, accuracy, and precision across a defined concentration range. For instance, calibration curves using spiked samples at 0.1–1.5% of the parent compound (Spinosad) are critical to ensure sensitivity . Additionally, USP Chapter <1086> emphasizes the need for impurity identification thresholds (e.g., ≥0.10% for daily doses ≤2 g/day), requiring justification for unidentifiable peaks .

Q. How should researchers design stability studies to assess PSA(A) formation under varying environmental conditions?

Stability studies must simulate accelerated (e.g., 40°C/75% RH) and long-term (25°C/60% RH) storage conditions per ICH Q1A. Samples should be analyzed at intervals (e.g., 0, 3, 6 months) using validated methods. Degradation kinetics can be modeled using Arrhenius equations to predict impurity growth rates. For example, a 10% increase in PSA(A) under 40°C after 6 months may indicate temperature-dependent degradation pathways. Documentation must include batch-specific data and statistical confidence intervals .

Advanced Research Questions

Q. How can discrepancies in PSA(A) quantification across laboratories be resolved?

Inter-laboratory variability often arises from method parameters (e.g., column type, mobile phase pH). To harmonize results, researchers should:

  • Conduct a robustness study using a Plackett-Burman design to identify critical factors (e.g., flow rate, detector wavelength).
  • Apply Bland-Altman analysis to assess bias between datasets.
  • Use reference standards calibrated to USP-grade materials to minimize instrument drift . Statistical software like SPSS or R can compute intraclass correlation coefficients (ICC) to quantify reproducibility .

Q. What experimental strategies validate the biological relevance of PSA(A) in Spinosad toxicity studies?

  • In vitro assays : Compare LC50 values of Spinosad with and without PSA(A) in insect cell lines (e.g., Sf9 cells) using Abbott’s formula:
    % Control=100(XY)X\text{\% Control} = \frac{100(X - Y)}{X}

where XX = survival in untreated controls, YY = survival in treated samples. A ≥3× probable error difference indicates significance .

  • In vivo models : Dose-response studies in Callosobruchus maculatus (a Spinosad-sensitive species) can isolate PSA(A)’s contribution to mortality. Data should be analyzed via probit regression to estimate LD50 shifts .

Q. How can novel detection techniques (e.g., NMR-based profiling) improve PSA(A) characterization in complex matrices?

Two-dimensional NMR (e.g., HSQC, HMBC) resolves overlapping peaks in Spinosad mixtures, enabling structural elucidation of PSA(A). For instance, 13C^{13}\text{C}-labeling can track impurity formation pathways during synthesis. Pairing NMR with chemometric tools (e.g., PCA) reduces noise from matrix effects. However, method validation must address sensitivity limitations (e.g., ≥1% impurity for reliable detection) .

Methodological Frameworks for Research Design

What criteria ensure a research question on PSA(A) meets academic rigor?

Apply the FINER framework:

  • Feasible : Ensure access to Spinosad batches with documented impurity profiles.
  • Novel : Address gaps, such as PSA(A)’s role in cross-resistance mechanisms.
  • Ethical : Adhere to animal welfare guidelines in toxicity assays.
  • Relevant : Align with regulatory needs (e.g., ICH Q3B thresholds for clinical-phase impurities) .

Q. How should mixed-methods approaches be integrated into impurity research?

  • Quantitative : Use regression models to correlate PSA(A) levels with Spinosad’s efficacy in field trials.
  • Qualitative : Conduct thematic analysis of historical data to identify trends in impurity reporting. Tools like NVivo or SPSS Text Analytics for Surveys can triangulate findings .

Data Integrity and Reporting Standards

Q. What protocols prevent data manipulation in PSA(A) studies?

  • Pre-registration : Document hypotheses and analytical workflows on platforms like Open Science Framework.
  • Blinded analysis : Assign sample IDs randomly to prevent observer bias.
  • Raw data retention : Archive chromatograms and spectral data in FAIR-compliant repositories .

Q. How to address peer review critiques about PSA(A)’s toxicological significance?

  • Sensitivity analysis : Re-analyze data excluding outliers to confirm robustness.
  • Meta-regression : Pool results from independent studies to assess heterogeneity (e.g., via RevMan).
  • Transparency : Disclose all method modifications in supplementary materials .

Tables for Reference

Parameter ICH Q3A Requirement Example for PSA(A)
Identification Threshold≥0.10% (≤2 g/day dose)HPLC-MS/MS at 0.05–0.15% range
Reporting Threshold≥0.05%Batch data from 3 manufacturing sites
Qualification Threshold≥0.15%Toxicological studies in rats
Statistical Test Application Software
Bland-Altman AnalysisInter-lab variabilityGraphPad Prism
Probit RegressionLD50 estimationSPSS
PCANMR data reductionMATLAB

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.